(2E)-3-(5-bromofuran-2-yl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Overview
Description
(2E)-3-(5-bromofuran-2-yl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic compound that features a combination of furan, thiazole, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-bromofuran-2-yl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach is to start with the bromination of furan and phenylthiazole derivatives, followed by a Knoevenagel condensation reaction to introduce the nitrile group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(5-bromofuran-2-yl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (2E)-3-(5-bromofuran-2-yl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The furan and thiazole rings may facilitate binding to biological macromolecules, while the nitrile group can participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms, used in dyes and herbicides.
Benzylamine: An organic compound with a benzyl group attached to an amine, used in pharmaceuticals.
2,2’-Bipyridyl: A bipyridine used as a ligand in coordination chemistry.
Uniqueness
(2E)-3-(5-bromofuran-2-yl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is unique due to its combination of furan, thiazole, and nitrile functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(E)-3-(5-bromofuran-2-yl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2N2OS/c17-12-3-1-10(2-4-12)14-9-22-16(20-14)11(8-19)7-13-5-6-15(18)21-13/h1-7,9H/b11-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXBTJYCGKLNKY-YRNVUSSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CC3=CC=C(O3)Br)C#N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C/C3=CC=C(O3)Br)/C#N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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